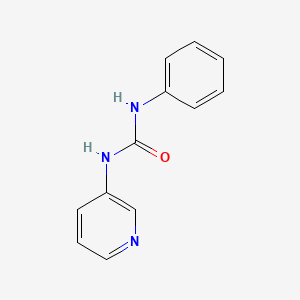
methyl 8-aminoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-aminoquinoline-3-carboxylate, also known as M8AQ, is a compound that has been used in a variety of scientific research applications since its discovery in the early 2000s. It has been used to study the biochemical and physiological effects of various compounds and to explore the potential for new treatments for various diseases.
Scientific Research Applications
Methyl 8-aminoquinoline-3-carboxylate has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of various compounds. It has also been used to explore the potential for new treatments for various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Mechanism of Action
Methyl 8-aminoquinoline-3-carboxylate has been found to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to inhibit the activity of certain proteins, such as amyloid precursor protein and tau protein.
Biochemical and Physiological Effects
methyl 8-aminoquinoline-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, improve cognitive function, and reduce oxidative stress. It has also been found to have anti-cancer and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 8-aminoquinoline-3-carboxylate in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using methyl 8-aminoquinoline-3-carboxylate in laboratory experiments, such as its low solubility in water and its low bioavailability.
Future Directions
There are a number of potential future directions for research involving methyl 8-aminoquinoline-3-carboxylate. These include further exploration of its mechanism of action, further investigation of its biochemical and physiological effects, and further development of methods for synthesizing and delivering methyl 8-aminoquinoline-3-carboxylate. Additionally, further research could be conducted to explore the potential for methyl 8-aminoquinoline-3-carboxylate to be used as a treatment for various diseases.
Synthesis Methods
Methyl 8-aminoquinoline-3-carboxylate can be synthesized in a laboratory through a two-step process. The first step involves the reaction of 8-aminoquinoline and methyl iodide to form a methyl 8-aminoquinoline iodide. The second step involves the reaction of the methyl 8-aminoquinoline iodide with 3-carboxylic acid to form methyl 8-aminoquinoline-3-carboxylate.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 8-aminoquinoline-3-carboxylate involves the reaction of 8-aminoquinoline-3-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "8-aminoquinoline-3-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 8-aminoquinoline-3-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Slowly add methanol to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with cold methanol and dry under vacuum to obtain methyl 8-aminoquinoline-3-carboxylate as a yellow solid." ] } | |
CAS RN |
1822671-06-6 |
Product Name |
methyl 8-aminoquinoline-3-carboxylate |
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



